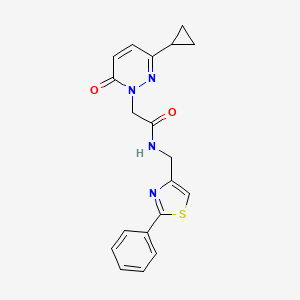

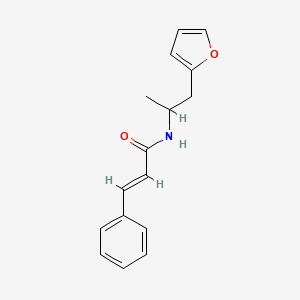

![molecular formula C12H11N3O4S2 B2992985 methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1448070-21-0](/img/structure/B2992985.png)

methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate” is a complex organic molecule that contains a pyrrolo[3,4-d]pyrimidine core, which is a type of nitrogen-containing heterocycle . This core is attached to a thiophene ring via a sulfonyl group, and a methyl ester is attached to the thiophene ring .

科学的研究の応用

Synthesis and Antitumor Potential

Research has focused on the synthesis of derivatives like thiophene and N-substituted thieno[3,2-d]pyrimidine for their antitumor and antibacterial properties. Compounds synthesized from related chemical structures have shown significant in vitro activity against various human tumor cell lines, including liver, colon, and lung cancers, with certain derivatives outperforming standard drugs like doxorubicin in efficacy. These findings suggest potential applications in cancer therapy and drug development (Hafez, Alsalamah, & El-Gazzar, 2017).

Antimicrobial Applications

The synthesized compounds have also been evaluated for their antibacterial activity, showing high activity against both Gram-positive and Gram-negative bacteria. This highlights their potential use as novel antibacterial agents, addressing the increasing concern over antibiotic resistance (Hafez, Alsalamah, & El-Gazzar, 2017).

Chemoselective Synthesis

Further research includes the chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines, utilizing efficient nanocatalysts. This approach not only offers a new pathway for synthesizing complex heterocyclic compounds but also presents a method with rapid reaction times and good yields. Such synthetic advancements contribute to the pharmaceutical industry by providing more efficient ways to produce potential drug candidates (Jahanshahi et al., 2018).

Dual Inhibitor Development

Another significant application is the design and synthesis of compounds as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), targeting antitumor activity. These dual inhibitors represent a promising approach in cancer treatment by simultaneously blocking two critical enzymes involved in the folate pathway, potentially leading to more effective therapies with reduced resistance (Gangjee et al., 2000).

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as 2-mercapto-3h-pyrrolo[2,3-d]pyrimidin-4(7h)-one, have been associated with the de novo purine metabolic enzyme, phosphoribosylaminoimidazole carboxylase (paics) . PAICS has been identified as an oncogene in several tumor types .

Mode of Action

Based on its structural similarity to other pyrrolo[2,3-d]pyrimidines, it may interact with its target enzyme, potentially inhibiting its function and disrupting the associated biochemical pathways .

Biochemical Pathways

The compound may affect the de novo purine metabolic pathway . This pathway is involved in nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation . Disruption of this pathway could lead to a variety of downstream effects, potentially including the inhibition of tumor growth .

Result of Action

Given its potential role in inhibiting the de novo purine metabolic pathway, it may result in the disruption of nucleotide synthesis and other related processes . This could potentially lead to the inhibition of cell proliferation, particularly in cancer cells .

生化学分析

Biochemical Properties

Compounds with similar pyrrolopyrimidine structures have been found to interact with various enzymes and proteins . For instance, some pyrrolopyrimidine derivatives have shown potent activities against fibroblast growth factor receptors (FGFRs) .

Cellular Effects

The cellular effects of methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate are currently unknown. Related pyrrolopyrimidine compounds have demonstrated significant effects on cell function. For example, some pyrrolopyrimidine derivatives have been found to inhibit cell proliferation and induce apoptosis in certain cancer cell lines .

Molecular Mechanism

Related pyrrolopyrimidine compounds have been found to inhibit the activity of certain kinases, such as FGFRs . These compounds are thought to bind to the kinase’s ATP-binding site, thereby inhibiting its activity .

特性

IUPAC Name |

methyl 3-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S2/c1-19-12(16)11-10(2-3-20-11)21(17,18)15-5-8-4-13-7-14-9(8)6-15/h2-4,7H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGFUORBPXZYEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2992902.png)

![2-ethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2992905.png)

![methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2992906.png)

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2992908.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2992911.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-3-carboxamide](/img/structure/B2992912.png)

![2,6-difluoro-N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2992917.png)

![methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2992921.png)